L-Seryl-L-valyl-L-lysyl-L-glutamic acid
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Overview
Description
L-Seryl-L-valyl-L-lysyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, valine, lysine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-lysyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often employing automated synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine and lysine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide chain .
Scientific Research Applications
L-Seryl-L-valyl-L-lysyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines
Mechanism of Action
The mechanism of action of L-Seryl-L-valyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar structure but different amino acid composition.
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl: A longer peptide with additional amino acids, offering different functional properties.
Uniqueness
L-Seryl-L-valyl-L-lysyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of serine, valine, lysine, and glutamic acid allows for diverse interactions and applications in various fields .
Properties
CAS No. |
630392-75-5 |
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Molecular Formula |
C19H35N5O8 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H35N5O8/c1-10(2)15(24-16(28)11(21)9-25)18(30)22-12(5-3-4-8-20)17(29)23-13(19(31)32)6-7-14(26)27/h10-13,15,25H,3-9,20-21H2,1-2H3,(H,22,30)(H,23,29)(H,24,28)(H,26,27)(H,31,32)/t11-,12-,13-,15-/m0/s1 |
InChI Key |
PWCJSWGOYSBGOY-ABHRYQDASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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